Ethyl 4-(4-fluorophenyl)-2-(3-morpholinopropanamido)thiophene-3-carboxylate oxalate
Description
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Properties
IUPAC Name |
ethyl 4-(4-fluorophenyl)-2-(3-morpholin-4-ylpropanoylamino)thiophene-3-carboxylate;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O4S.C2H2O4/c1-2-27-20(25)18-16(14-3-5-15(21)6-4-14)13-28-19(18)22-17(24)7-8-23-9-11-26-12-10-23;3-1(4)2(5)6/h3-6,13H,2,7-12H2,1H3,(H,22,24);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGDBHGCHZEAEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)CCN3CCOCC3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(4-fluorophenyl)-2-(3-morpholinopropanamido)thiophene-3-carboxylate oxalate is a synthetic compound notable for its complex structure, which includes a thiophene ring and a morpholinopropanamido moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The compound's structure enhances its lipophilicity and biological activity due to the presence of a fluorine atom in the phenyl ring. The thiophene core contributes to its reactivity, making it a candidate for various pharmacological applications.
Chemical Formula : CHFNOS
Molecular Weight : 362.43 g/mol
CAS Number : 304683-59-8
Biological Activities
Preliminary studies indicate several biological activities associated with this compound:
Structure-Activity Relationship (SAR)
The unique combination of functional groups in this compound allows for enhanced interaction with biological targets compared to structurally similar compounds. The following table summarizes some related compounds and their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate | Contains amino and carboxylic acid groups | Anticancer activity |
| Ethyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate | Similar thiophene core with ethyl substitution | Anti-inflammatory properties |
| Ethyl 4-methyl-5-(4-nitrophenyl)-2-propoxycarbonyl-amino-thiophene-3-carboxylate | Nitro group enhances reactivity | Potential antimicrobial effects |
Mechanistic Studies
Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Interaction studies could involve:
- Target Identification : Identifying specific proteins or pathways affected by the compound.
- In Vitro Assays : Testing the compound's effects on various cell lines to assess cytotoxicity and selectivity.
- In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models.
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how can purity be ensured?
The synthesis of this thiophene-based compound involves multi-step reactions, including nucleophilic substitution, amide coupling, and oxalate salt formation. A typical approach involves:
Thiophene core assembly : Reacting ethyl 2-aminothiophene-3-carboxylate derivatives with 4-fluorophenyl substituents via Suzuki coupling or electrophilic substitution .
Morpholinopropanamido functionalization : Coupling the thiophene intermediate with 3-morpholinopropanoic acid using carbodiimide-based reagents (e.g., EDC/HOBt) .
Oxalate salt formation : Treating the free base with oxalic acid in a polar solvent (e.g., ethanol) to improve crystallinity and stability .
Purity assurance : Use column chromatography (silica gel) or recrystallization (ethanol/water mixtures). Validate purity via HPLC (≥95% by area) and LC-MS to confirm molecular weight .
Basic: What analytical techniques are critical for structural characterization and stability studies?
- NMR spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., fluorophenyl aromatic signals at ~7.2–7.5 ppm; morpholine protons at ~3.5–3.7 ppm) .
- X-ray crystallography : Resolve crystal structure to validate oxalate counterion interactions .
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C typical for oxalate salts) .
- HPLC-MS : Monitor degradation products under accelerated stability conditions (e.g., 40°C/75% RH for 4 weeks) .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact (hazard class 2A/3 per SDS guidelines) .
- Ventilation : Use fume hoods to avoid inhalation of fine powders (respiratory toxicity risk) .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : In airtight containers under inert gas (N2) at 2–8°C to prevent hydrolysis .
Advanced: How can computational modeling optimize reaction conditions for higher yields?
- Quantum chemical calculations : Use density functional theory (DFT) to model transition states in amide coupling reactions, identifying steric hindrance from the morpholine group .
- Reaction path screening : Employ automated workflows (e.g., ICReDD’s hybrid computational-experimental approach) to predict optimal solvents (e.g., DMF vs. THF) and catalyst ratios .
- Machine learning : Train models on analogous thiophene carboxylate syntheses to predict yield-controlling variables (e.g., temperature, stoichiometry) .
Advanced: How to resolve contradictions in reported solubility and bioavailability data?
- Solubility studies : Use shake-flask method with biorelevant media (FaSSIF/FeSSIF) to assess pH-dependent solubility. Conflicting data may arise from polymorphic forms (e.g., oxalate vs. free base) .
- Bioavailability analysis : Compare in vitro permeability (Caco-2 assays) with in vivo pharmacokinetics in rodent models. Discrepancies may stem from efflux transporter interactions (e.g., P-gp) .
- Statistical reconciliation : Apply factorial design of experiments (DoE) to isolate variables (e.g., particle size, excipients) affecting dissolution .
Advanced: What strategies improve scalability from lab-scale to pilot production?
- Process intensification : Transition from batch to flow chemistry for amide coupling steps, reducing reaction time and byproducts .
- Membrane separation : Purify intermediates via nanofiltration to replace chromatography, enhancing throughput .
- Quality by Design (QbD) : Define critical quality attributes (CQAs) for oxalate salt formation (e.g., particle size distribution) using risk assessment matrices .
Advanced: How to investigate the compound’s mechanism of action in kinase inhibition studies?
- Kinase profiling : Use competitive binding assays (e.g., ATP-Glo) across a panel of 100+ kinases to identify selectivity for targets like JAK2 or PI3K .
- Molecular docking : Simulate binding poses with homology-modeled kinase domains (software: AutoDock Vina) to rationalize fluorophenyl-morpholine interactions .
- Mutagenesis studies : Validate predicted binding residues (e.g., gatekeeper mutations) via IC50 shifts in engineered kinase variants .
Advanced: What methodologies address stability challenges in formulation development?
- Lyophilization : Stabilize the oxalate salt by freeze-drying with cryoprotectants (trehalose/sucrose) for long-term storage .
- Solid dispersion : Enhance dissolution via spray-drying with hydrophilic polymers (HPMC or PVP) .
- Forced degradation studies : Expose to UV light (ICH Q1B guidelines) to identify photolytic degradation pathways and refine packaging (amber glass) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
